5-Bromo-2-isopropoxypyridine
Overview
Description
5-Bromo-2-isopropoxypyridine: is an organic compound with the molecular formula C8H10BrNO and a molecular weight of 216.08 g/mol . It is a derivative of pyridine, a basic heterocyclic organic compound. The compound is characterized by the presence of a bromine atom at the 5-position and an isopropoxy group at the 2-position of the pyridine ring . This compound is used in various chemical syntheses and has applications in scientific research.
Mechanism of Action
Target of Action
It is used to prepare azepino[4,5-b]indoles , which are known to modulate histamine receptors . These receptors play a crucial role in various physiological functions, including immune response, gastric acid secretion, and neurotransmission .
Mode of Action
Given its use in the synthesis of azepino[4,5-b]indoles , it can be inferred that it may interact with its targets (such as histamine receptors) to induce changes in cellular signaling and function .
Biochemical Pathways
As a precursor to azepino[4,5-b]indoles , it may influence the histaminergic pathways, which are involved in a wide range of physiological processes .
Pharmacokinetics
It is predicted to have high gastrointestinal absorption and is likely to permeate the blood-brain barrier . It is also predicted to be a CYP1A2 inhibitor . These properties could influence its bioavailability and overall pharmacokinetic profile .
Result of Action
As a precursor to azepino[4,5-b]indoles , it may contribute to the modulation of histamine receptors, potentially influencing cognitive and psychotic disorders .
Biochemical Analysis
Biochemical Properties
5-Bromo-2-isopropoxypyridine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is known to interact with histamine receptors, which are involved in treating cognitive and psychotic disorders . The nature of these interactions often involves binding to specific sites on the enzymes or proteins, leading to modulation of their activity.
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to have radiosensitizing effects on cancer cells, enhancing the efficacy of radiotherapy by increasing DNA damage in hypoxic conditions . This indicates its potential in cancer treatment by modulating cellular responses to radiation.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It can act as a radiosensitizer by incorporating into DNA and increasing the formation of double-strand breaks under hypoxic conditions . This mechanism highlights its role in enhancing the effectiveness of radiotherapy in cancer treatment.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Its stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under room temperature and inert atmosphere
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects, while at higher doses, it could lead to toxic or adverse effects. For instance, studies on similar compounds have shown dose-dependent effects on cellular and tissue responses . Understanding the threshold effects and potential toxicity is essential for its safe and effective use in biomedical applications.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism. These interactions can affect metabolic flux and metabolite levels, influencing the overall metabolic state of the cell . Detailed studies on its metabolic pathways are necessary to elucidate its role in cellular metabolism fully.
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins. These interactions determine its localization and accumulation in different cellular compartments . Understanding these processes is crucial for optimizing its therapeutic potential and minimizing any adverse effects.
Subcellular Localization
This compound’s subcellular localization affects its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can influence its interactions with other biomolecules and its overall efficacy in biochemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-isopropoxypyridine typically involves the bromination of 2-isopropoxypyridine. One common method involves the reaction of 2-isopropoxypyridine with bromine in the presence of a suitable solvent such as acetic acid . The reaction is carried out under controlled temperature conditions to ensure selective bromination at the 5-position.
Industrial Production Methods: In industrial settings, the production of this compound may involve more efficient and scalable methods. For example, the use of continuous flow reactors can enhance the reaction efficiency and yield. Additionally, the use of catalysts and optimized reaction conditions can further improve the production process .
Chemical Reactions Analysis
Types of Reactions: 5-Bromo-2-isopropoxypyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom at the 5-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding pyridine N-oxides or reduction to form dehalogenated products.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiolate.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under controlled conditions.
Major Products Formed:
Substitution Reactions: Products include substituted pyridines with various functional groups replacing the bromine atom.
Oxidation Reactions: Products include pyridine N-oxides.
Reduction Reactions: Products include dehalogenated pyridines.
Scientific Research Applications
Chemistry: 5-Bromo-2-isopropoxypyridine is used as a building block in organic synthesis. It is employed in the preparation of various heterocyclic compounds and as an intermediate in the synthesis of pharmaceuticals .
Biology and Medicine: It is also explored for its potential use in the synthesis of bioactive molecules .
Industry: In the industrial sector, this compound is used in the production of agrochemicals and specialty chemicals . Its reactivity and versatility make it a valuable intermediate in various chemical processes .
Comparison with Similar Compounds
5-Bromo-2-methoxypyridine: Similar structure with a methoxy group instead of an isopropoxy group.
5-Bromo-2-ethoxypyridine: Similar structure with an ethoxy group instead of an isopropoxy group.
5-Bromo-2-tert-butoxypyridine: Similar structure with a tert-butoxy group instead of an isopropoxy group.
Uniqueness: 5-Bromo-2-isopropoxypyridine is unique due to the presence of the isopropoxy group, which imparts distinct steric and electronic properties compared to its analogs. This uniqueness can influence its reactivity and the types of reactions it undergoes, making it a valuable compound in synthetic chemistry .
Properties
IUPAC Name |
5-bromo-2-propan-2-yloxypyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrNO/c1-6(2)11-8-4-3-7(9)5-10-8/h3-6H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSZRSTNRZUIEMA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=NC=C(C=C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70620330 | |
Record name | 5-Bromo-2-[(propan-2-yl)oxy]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70620330 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
870521-31-6 | |
Record name | 5-Bromo-2-(1-methylethoxy)pyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=870521-31-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Bromo-2-[(propan-2-yl)oxy]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70620330 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Synthesis routes and methods IV
Procedure details
Synthesis routes and methods V
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.